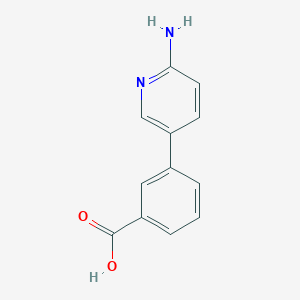

3-(6-Aminopyridin-3-yl)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-(6-aminopyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSYZOSQBJSZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Potential Therapeutic Targets of 3-(6-Aminopyridin-3-yl)benzoic acid

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(6-Aminopyridin-3-yl)benzoic acid represents a versatile heterocyclic scaffold, a privileged structure in modern medicinal chemistry. Its unique combination of a hydrogen bond donor (amine), a hydrogen bond acceptor (pyridine nitrogen), and a carboxylic acid moiety suggests a high potential for specific and potent interactions with a range of biological targets. This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, moving from computational prediction to rigorous experimental validation. We will delve into the rationale behind target selection, provide detailed protocols for target engagement and validation, and discuss the elucidation of downstream mechanisms of action. This document serves as a strategic roadmap for researchers aiming to unlock the therapeutic potential of 3-(6-Aminopyridin-3-yl)benzoic acid and its derivatives.

Part 1: Foundational Analysis and In Silico Target Prediction

The structural features of 3-(6-Aminopyridin-3-yl)benzoic acid make it an attractive starting point for drug discovery. The aminopyridine ring is a well-established pharmacophore in numerous approved drugs, often acting as a hinge-binding motif in kinase inhibitors. The benzoic acid group provides a key interaction point for salt bridges or hydrogen bonds, potentially anchoring the molecule in a binding pocket. Our initial analysis, therefore, posits that this compound is a promising candidate for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.

Computational Screening for Kinase Targets

To narrow down the vast human kinome, a systematic in silico approach is the most logical first step. We will employ a combination of ligand-based and structure-based virtual screening methods.

-

Ligand-Based Screening: This approach leverages the principle that structurally similar molecules often have similar biological activities. We will screen large databases like ChEMBL and PubChem for compounds structurally related to our lead molecule that have known kinase inhibitory activity. This will help us build a pharmacophore model defining the key chemical features required for kinase binding.

-

Structure-Based Screening (Molecular Docking): Using the pharmacophore model as a guide, we will perform molecular docking studies against a panel of high-priority kinase targets implicated in oncology, such as members of the SRC, ABL, and VEGF receptor families. The docking simulations will predict the binding affinity and pose of 3-(6-Aminopyridin-3-yl)benzoic acid within the ATP-binding pocket of these kinases.

The results of this dual screening approach will provide a prioritized list of potential kinase targets for subsequent experimental validation.

In Silico Workflow

Caption: Workflow for in silico prediction of kinase targets.

Part 2: Experimental Target Validation

Following the in silico predictions, the next critical phase is to experimentally validate the computationally-identified targets. A multi-tiered approach, starting with biochemical assays and progressing to cell-based target engagement, is essential for robust validation.

Biochemical Confirmation of Direct Binding and Inhibition

The primary goal of this stage is to confirm a direct physical interaction between 3-(6-Aminopyridin-3-yl)benzoic acid and the prioritized kinase targets, and to quantify the functional consequence of this binding (i.e., inhibition of kinase activity).

| Assay | Principle | Key Output | Advantages | Disadvantages |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry (n) | Gold standard for thermodynamics; no labeling required. | Requires large amounts of pure protein; low throughput. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor chip. | Association/dissociation rates (kon/koff), Kd | Real-time kinetics; high sensitivity. | Requires protein immobilization; potential for artifacts. |

| Kinase Activity Assays (e.g., ADP-Glo™) | Measures ATP consumption (ADP production) as an indicator of kinase activity. | IC50 (concentration for 50% inhibition) | High-throughput; direct measure of functional inhibition. | Indirect measure of binding; potential for assay interference. |

Cell-Based Target Engagement

Confirming that the compound can bind to its target in a complex cellular environment is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand-bound protein is stabilized against thermal denaturation.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. Treat the cells with varying concentrations of 3-(6-Aminopyridin-3-yl)benzoic acid or a vehicle control for a predetermined time (e.g., 1 hour).

-

Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

-

Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

-

Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Target Validation Workflow

Caption: Workflow for experimental validation of predicted targets.

Part 3: Elucidating Downstream Mechanism of Action

Once a target has been validated, the next step is to understand the downstream cellular consequences of its inhibition. This involves mapping the signaling pathways affected by 3-(6-Aminopyridin-3-yl)benzoic acid.

Phosphoproteomics for Pathway Analysis

Since our primary targets are kinases, a global analysis of protein phosphorylation is the most direct way to assess the compound's impact on cellular signaling. Mass spectrometry-based phosphoproteomics can identify and quantify thousands of phosphorylation sites, providing a snapshot of the cellular signaling state upon compound treatment. By comparing the phosphoproteomes of vehicle- and compound-treated cells, we can identify downstream substrates of our target kinase and map the affected signaling pathways.

Hypothetical Signaling Pathway

Let's assume our validation experiments confirm that 3-(6-Aminopyridin-3-yl)benzoic acid is a potent inhibitor of a hypothetical kinase, "Kinase X," which is upstream of the well-known MAPK/ERK pathway.

Caption: Inhibition of Kinase X by the compound blocks MAPK signaling.

Conclusion and Future Directions

This guide has outlined a systematic, multi-disciplinary approach to identifying and validating the therapeutic targets of 3-(6-Aminopyridin-3-yl)benzoic acid. By integrating computational methods with robust biochemical and cell-based assays, researchers can efficiently navigate the complex process of target deconvolution. The identification of a validated target and a clear understanding of its downstream signaling pathways are critical milestones in the journey of transforming a promising chemical scaffold into a novel therapeutic agent. Future work would involve lead optimization to improve potency and selectivity, followed by in vivo studies to assess efficacy and safety in preclinical models.

References

-

ChEMBL Database. European Bioinformatics Institute. [Link]

-

PubChem Database. National Center for Biotechnology Information. [Link]

-

Protein Data Bank (PDB). Research Collaboratory for Structural Bioinformatics. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

Methodological & Application

Application Notes: 3-(6-Aminopyridin-3-yl)benzoic Acid as a Versatile Building Block in Medicinal Chemistry and Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. 3-(6-Aminopyridin-3-yl)benzoic acid has emerged as a scaffold of significant interest due to its inherent bifunctionality and rigid, yet tunable, three-dimensional structure. This molecule uniquely combines a benzoic acid moiety, a classic anchor and synthetic handle, with an aminopyridine ring system, a prevalent motif in pharmacologically active compounds.

The aminopyridine portion offers a basic nitrogen atom for hydrogen bonding and salt formation, while the primary amine serves as a key nucleophilic site for derivatization. Concurrently, the carboxylic acid group provides a reactive center for amide bond formation, a cornerstone of medicinal chemistry, and can act as a directing group for C-H functionalization reactions.[1] This confluence of features makes 3-(6-aminopyridin-3-yl)benzoic acid a powerful tool for constructing complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.[2][3]

This guide provides an in-depth exploration of its reactivity, key applications, and detailed protocols for its use, designed for researchers at the forefront of chemical synthesis and drug development.

Table 1: Physicochemical Properties of 3-(6-Aminopyridin-3-yl)benzoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | N/A |

| Molecular Weight | 214.22 g/mol | N/A |

| Appearance | Typically an off-white to yellow solid | N/A |

| Solubility | Soluble in DMSO, slightly soluble in methanol | [4] |

| pKa | Carboxylic acid ~4-5; Pyridinium ion ~6-7 (Estimated) | N/A |

Core Reactivity: A Triad of Functional Handles

The synthetic versatility of 3-(6-aminopyridin-3-yl)benzoic acid stems from three distinct reactive sites. Understanding the chemoselectivity and orthogonal reactivity of these sites is crucial for designing efficient synthetic routes.

-

Carboxylic Acid (-COOH): The most acidic proton allows for facile deprotonation. The primary utility is the activation and subsequent reaction with nucleophiles, predominantly amines, to form stable amide bonds.

-

Aromatic Amine (-NH₂): This nucleophilic group on the pyridine ring readily participates in acylation, alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

Heteroaromatic Core: The pyridine and benzene rings can undergo further functionalization, such as electrophilic aromatic substitution or directed C-H activation, although this is less common than reactions at the primary functional groups.

Caption: Key reactive sites of the title compound.

Application I: Synthesis of Kinase Inhibitors via Amide Bond Formation

A primary application of this building block is in the synthesis of protein kinase inhibitors. Kinases are crucial signaling proteins, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[5][6] The structure of 3-(6-aminopyridin-3-yl)benzoic acid is perfectly suited to span the ATP-binding pocket of many kinases, with the benzoic acid portion often directed towards the solvent-exposed region for amide coupling to solubility-enhancing or target-engaging fragments. A notable example is its use in the development of Torin2, a potent and selective mTOR inhibitor.[2]

Causality in Protocol Design: Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid. Coupling reagents transform the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.

-

Choice of Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred in medicinal chemistry for their high efficiency, fast reaction times, and low rates of epimerization with chiral substrates.

-

Role of the Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is essential. Its primary role is to deprotonate the amine nucleophile (increasing its reactivity) and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

-

Solvent Selection: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are ideal as they effectively dissolve the reactants and reagents without interfering with the reaction mechanism.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a representative coupling of 3-(6-aminopyridin-3-yl)benzoic acid with a generic primary amine (R-NH₂).

Materials:

-

3-(6-Aminopyridin-3-yl)benzoic acid (1.0 eq)

-

Primary amine (R-NH₂) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-(6-aminopyridin-3-yl)benzoic acid.

-

Dissolve the acid in anhydrous DMF (concentration typically 0.1-0.5 M).

-

Add the primary amine (R-NH₂), followed by DIPEA.

-

Stir the solution for 5 minutes at room temperature.

-

Add HATU in one portion. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Caption: General workflow for amide bond formation.

Application II: Constructing Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The core structure of 3-(6-aminopyridin-3-yl)benzoic acid is a biaryl system. The synthesis of this building block itself, or its analogues, relies heavily on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction forges a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[8] Understanding this reaction is key to both producing the building block and modifying its core structure.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: A base activates the organoboron compound, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Choice of Reagents:

-

Catalyst/Ligand: A combination like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective for coupling aryl chlorides and bromides, which are common starting materials.

-

Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation. The choice of base can significantly impact reaction efficiency.

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is standard. Water is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.

Protocol 2: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a 3-(6-aminopyridin-3-yl)benzoic acid derivative.

Materials:

-

3-Boronobenzoic acid or its pinacol ester (1.0 eq)

-

2-Amino-5-bromopyridine (1.1 eq)

-

Pd(dppf)Cl₂ or other suitable Pd catalyst (0.02-0.05 eq)

-

K₂CO₃ or K₃PO₄ (2.0-3.0 eq)

-

Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a Schlenk flask, add the aryl bromide, the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent mixture (dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 6-16 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography or recrystallization.

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Summary and Outlook

3-(6-Aminopyridin-3-yl)benzoic acid is a high-value building block whose utility is rooted in the reliable and chemoselective reactions of its constituent functional groups. The protocols detailed herein for amide coupling and Suzuki-Miyaura reactions represent the two most powerful transformations for leveraging this scaffold in the synthesis of complex molecules. For drug development professionals, this compound offers a reliable platform for generating libraries of kinase inhibitors and other targeted agents. For synthetic chemists, it serves as an excellent example of a privileged structure, enabling rapid access to diverse chemical matter. Future applications may extend into materials science, where its rigid, polar structure could be incorporated into novel polymers or coordination complexes.

References

-

Liu, Q. et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: Design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research, 36(1), 41-50. [Link]

-

Ahmad, I. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

O'Hara, F. et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(51), 26736-26744. [Link]

-

Yadav, V. K. et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis, 21. [Link]

-

Wang, Y. et al. (2024). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Bioorganic Chemistry, 148, 107450. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Al-Hourani, B. J. et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(21), 17799–17811. [Link]

-

Wang, C. et al. (2022). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. [Link]

- Google Patents. (2018). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E, 65(Pt 6), o1239. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Chemical Kinomics Lab. (n.d.). Drug Discovery - Inhibitor. [Link]

-

National Center for Biotechnology Information. (2020). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Nardi, M. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1948–1955. [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Feng, F. et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 260, 115729. [Link]

-

Chen, X. et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10877. [Link]

Sources

- 1. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. preprints.org [preprints.org]

Application Note: Utilizing 3-(6-Aminopyridin-3-yl)benzoic Acid for the Interrogation of IRAK4 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the use of 3-(6-Aminopyridin-3-yl)benzoic acid , a putative inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in kinase inhibition studies. This application note is designed to furnish researchers with the foundational knowledge and detailed protocols necessary to effectively characterize the inhibitory potential of this compound against IRAK4, a critical mediator in inflammatory signaling pathways.

Introduction: The Rationale for Targeting IRAK4 with 3-(6-Aminopyridin-3-yl)benzoic acid

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1]. Upon activation, IRAK4 phosphorylates IRAK1, triggering a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[1][2][3] Given its pivotal role in innate immunity, aberrant IRAK4 activity has been implicated in a spectrum of inflammatory and autoimmune diseases.

The chemical scaffold of 3-(6-Aminopyridin-3-yl)benzoic acid, featuring both an aminopyridine and a benzoic acid moiety, is prevalent in a multitude of kinase inhibitors. This structural composition suggests a high probability of interaction with the ATP-binding pocket of kinases, making it a compelling candidate for investigation as a kinase inhibitor. This application note will therefore focus on the methodologies to validate and characterize the inhibitory activity of 3-(6-Aminopyridin-3-yl)benzoic acid against IRAK4.

Compound Profile: 3-(6-Aminopyridin-3-yl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 214.22 g/mol | [4][5] |

| CAS Number | 779315-67-2 | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [6] |

| Storage | Store at room temperature in a dark, inert atmosphere. | [5] |

Experimental Workflows: From Biochemical Potency to Cellular Efficacy

The following sections provide detailed, step-by-step protocols to assess the inhibitory effect of 3-(6-Aminopyridin-3-yl)benzoic acid on IRAK4. The workflow is designed to first establish the direct biochemical inhibition of the kinase and then to evaluate its functional consequences in a cellular context.

Figure 2: The IRAK4 signaling pathway and the proposed point of inhibition by 3-(6-Aminopyridin-3-yl)benzoic acid.

Data Summary and Interpretation

The following table provides a template for summarizing the results obtained from the described assays.

| Assay | Endpoint | Expected Result with 3-(6-Aminopyridin-3-yl)benzoic acid | Interpretation |

| ADP-Glo™ Kinase Assay | IC₅₀ (nM) | A potent IC₅₀ value | Direct biochemical inhibition of IRAK4 |

| TR-FRET Kinase Assay | IC₅₀ (nM) | A potent IC₅₀ value, corroborating the ADP-Glo™ result | Orthogonal confirmation of direct binding and inhibition |

| LPS-Induced TNF-α Release | IC₅₀ (nM) | A potent IC₅₀ value | Inhibition of IRAK4-dependent signaling in a cellular context |

| Western Blot for p-IRAK1 | % Inhibition | Dose-dependent decrease in p-IRAK1 levels | Confirmation of on-target engagement in cells |

Conclusion

This application note provides a comprehensive framework for researchers to investigate the inhibitory potential of 3-(6-Aminopyridin-3-yl)benzoic acid against IRAK4. By following the detailed protocols for biochemical and cellular assays, scientists can robustly characterize the potency and mechanism of action of this compound, thereby contributing to the development of novel therapeutics for inflammatory diseases.

References

-

Regulation of innate immune signaling by IRAK proteins. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

-

IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal). (2007). Journal of Biological Chemistry, 282(11), 7747-7757. [Link]

-

IRAK4-L and IRAK4-S activation of NF-κB and MAPK pathways. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. (2012, March 30). PLOS ONE, 7(3), e34184. [Link]

-

LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved January 27, 2026, from [Link]

-

IRAK4 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

-

B cell antigen receptor-induced activation of an IRAK4-dependent signaling pathway revealed by a MALT1-IRAK4 double knockout mouse model. (2011, March 11). Journal of Biological Chemistry, 286(10), 8345-8356. [Link]

-

Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. (2016). Scientific Reports, 6, 23832. [Link]

-

Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). Molecular Devices. Retrieved January 27, 2026, from [Link]

-

(A) Time course of LPS-induced TNF-α production. THP-1 cells were... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

IRAK4. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]

-

A schematic diagram showing the association of IRAK/NF-κB, IRAK/AP-1,... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Western blotting for the expression of signaling protein. (A,B) Cell... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2022). STAR Protocols, 3(4), 101755. [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 27, 2026, from [Link]

-

3-Aminobenzoic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

(PDF) Unlike for human monocytes after LPS activation, release of TNF-α by THP-1 cells is produced by a TACE catalytically different from constitutive TACE. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

4-(6-Aminopyridin-3-yl)benzoic acid. (n.d.). Lead Sciences. Retrieved January 27, 2026, from [Link]

Sources

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 3. B cell antigen receptor-induced activation of an IRAK4-dependent signaling pathway revealed by a MALT1-IRAK4 double knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(6-Aminopyridin-3-yl)benzoic acid - Lead Sciences [lead-sciences.com]

- 5. 779315-67-2|3-(6-Aminopyridin-3-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: A Guide to the Multi-Step Synthesis of 3-(6-Aminopyridin-3-yl)benzoic acid

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 3-(6-Aminopyridin-3-yl)benzoic acid, a key building block in modern drug discovery. This scaffold is integral to the development of novel therapeutics, particularly in oncology, due to its structural motifs that allow for versatile molecular interactions.[1][2][3] We present a field-proven, two-step synthetic pathway centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by an acid-catalyzed deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step protocols, mechanistic insights, and data interpretation guidelines to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Importance of the Aminopyridinyl Benzoic Acid Scaffold

The 3-(6-Aminopyridin-3-yl)benzoic acid moiety is a highly valued "privileged scaffold" in medicinal chemistry. Its structure combines a hydrogen bond-donating and -accepting aminopyridine ring with a benzoic acid group that can serve as a handle for further derivatization or as a key pharmacophoric element. Derivatives of this core structure have been investigated for a range of therapeutic applications, including the inhibition of protein kinases and as agents for inducing cell cycle arrest and apoptosis in cancer cell lines.[1][4] The synthetic strategy detailed herein is designed for efficiency, scalability, and high purity, utilizing robust and well-documented chemical transformations.[5][6]

Retrosynthetic Analysis & Strategy

The synthesis of complex molecules requires a logical, step-by-step approach.[5][7] Our strategy involves a convergent synthesis, where the two key aromatic rings are coupled in the penultimate step. This is achieved via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its reliability and functional group tolerance.[8]

To ensure the success of the coupling, the carboxylic acid on the benzoic acid fragment is temporarily protected as a tert-butyl ester. This prevents unwanted side reactions under the basic conditions of the Suzuki coupling. The final step is a simple acidic deprotection to yield the target molecule.

Detailed Synthetic Protocols

This section outlines the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Suzuki-Miyaura Cross-Coupling

Reaction: Synthesis of tert-butyl 3-(6-aminopyridin-3-yl)benzoate

This step forms the core carbon-carbon bond between the pyridine and benzene rings. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[9] It is widely used due to its mild reaction conditions and tolerance of a wide variety of functional groups.[6]

Protocol:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq.), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) to the flask.

-

Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the limiting reagent).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate product as a solid.

Causality and Insights:

-

The Base (K₂CO₃): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species which is necessary for the transmetalation step in the catalytic cycle.[9]

-

The Catalyst (Pd(PPh₃)₄): This Pd(0) complex initiates the catalytic cycle via oxidative addition into the aryl-bromide bond.[10]

-

The Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Step 2: Acid-Catalyzed Deprotection

Reaction: Synthesis of 3-(6-Aminopyridin-3-yl)benzoic acid

The tert-butyl ester is a robust protecting group that is readily cleaved under acidic conditions to reveal the carboxylic acid. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.

Protocol:

-

Dissolve the intermediate, tert-butyl 3-(6-aminopyridin-3-yl)benzoate (1.0 eq.), in dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Add trifluoroacetic acid (TFA) (10-20 eq., often used as a co-solvent with DCM in a 1:1 to 1:4 ratio) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The crude product can often be precipitated by adding a non-polar solvent like diethyl ether or hexanes.

-

Filter the resulting solid, wash with the non-polar solvent, and dry under vacuum to yield the final product, 3-(6-Aminopyridin-3-yl)benzoic acid. Further purification can be achieved by recrystallization if necessary.[11]

Causality and Insights:

-

Mechanism: The acid protonates the ester carbonyl, making it more electrophilic and susceptible to cleavage, leading to the formation of the carboxylic acid and the stable tert-butyl cation, which is scavenged or evaporates as isobutylene.

-

Temperature Control: Initial cooling is recommended to control any potential exotherm, although the reaction is generally well-behaved.

Data Summary and Characterization

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical methods.

Expected Yields and Physicochemical Properties

| Compound | Step | Molecular Formula | Molecular Weight | Typical Yield | Physical Appearance |

| tert-butyl 3-(6-aminopyridin-3-yl)benzoate | 1 | C₁₆H₁₈N₂O₂ | 270.33 | 75-90% | Off-white to pale yellow solid |

| 3-(6-Aminopyridin-3-yl)benzoic acid | 2 | C₁₂H₁₀N₂O₂ | 214.22 | >90% | White to off-white solid |

Yields are estimates based on similar reported syntheses and may vary.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the intermediates and the final product. The spectra will show characteristic shifts for the aromatic protons and carbons.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final product.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.

References

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Retrieved from [Link]

-

Macalester College. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of benzoic acid.

-

National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

-

Vapourtec. (n.d.). Multistep Synthesis | Reaction Integration. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of benzoic acid.

-

Truman State University. (n.d.). Multi-Step Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. (n.d.). Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

-

ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

ResearchGate. (2009). 3-(4-Pyridyl)benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

YouTube. (2018). 36.06 Practice with Multi-step Synthesis of Substituted Benzenes. Retrieved from [Link]

-

National Institutes of Health. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][13]naphthyridin-2(1H)-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid tert-butyl ester. Retrieved from [Link]

-

MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. vapourtec.com [vapourtec.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(6-Aminopyridin-3-yl)benzoic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3-(6-Aminopyridin-3-yl)benzoic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible outcomes.

I. Core Principles of Purifying 3-(6-Aminopyridin-3-yl)benzoic acid

3-(6-Aminopyridin-3-yl)benzoic acid is an amphoteric molecule, possessing both a basic amino group on the pyridine ring and an acidic carboxylic acid group on the benzene ring. This dual functionality is the cornerstone of most purification strategies, as the compound's solubility is highly dependent on the pH of the solution.[1][2]

-

Acidic Conditions (Low pH): The amino group is protonated, forming a positively charged pyridinium ion. This increases the compound's solubility in aqueous media.

-

Basic Conditions (High pH): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt, which also enhances aqueous solubility.

-

Isoelectric Point (pI): At a specific intermediate pH, the net charge on the molecule is zero. At this point, the compound's solubility in aqueous solutions is at its minimum, often leading to precipitation. This principle is fundamental to purification by isoelectric precipitation.[3]

General Purification Workflow

The purification of 3-(6-Aminopyridin-3-yl)benzoic acid typically involves a series of steps designed to remove unreacted starting materials, byproducts, and other impurities. The following diagram illustrates a common workflow.

Caption: A generalized workflow for the purification of 3-(6-Aminopyridin-3-yl)benzoic acid.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-(6-Aminopyridin-3-yl)benzoic acid.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery/Yield | Incomplete precipitation. | Ensure the pH is precisely adjusted to the isoelectric point. This can be done by slow, dropwise addition of acid or base with vigorous stirring. Monitor the pH continuously with a calibrated pH meter. |

| Product loss during filtration. | Use a filter paper with an appropriate pore size to prevent the loss of fine particles. Ensure the filter cake is thoroughly washed to recover any dissolved product. | |

| Product remains dissolved in the mother liquor. | Cool the solution after pH adjustment to further decrease the solubility of the product. | |

| Product is Colored (e.g., yellow, brown) | Presence of colored impurities. | Treat the solution with activated carbon before precipitation.[4] Heat the solution gently with a small amount of activated carbon, then filter the hot solution to remove the carbon and adsorbed impurities before proceeding with the pH adjustment. |

| Oxidation of the amino group. | Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |

| Persistent Impurities Detected by Analytical Methods (e.g., HPLC, NMR) | Co-precipitation of impurities with similar solubility profiles. | A second purification cycle (re-precipitation) may be necessary. Redissolve the partially purified product and repeat the pH adjustment and filtration steps. |

| Inefficient removal of starting materials. | Optimize the washing steps. Use a sequence of washes with water (to remove salts) and an appropriate organic solvent (to remove non-polar impurities). | |

| Poor Crystallinity or Amorphous Product | Rapid precipitation. | Slow down the rate of pH adjustment to allow for the formation of well-defined crystals. Consider a controlled cooling crystallization process if applicable.[5] |

| Solvent entrapment. | Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature, to remove any residual solvent. |

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial step for purifying crude 3-(6-Aminopyridin-3-yl)benzoic acid?

A1: The most effective initial step is typically to exploit the amphoteric nature of the molecule. Dissolving the crude product in a dilute acidic solution (e.g., 1M HCl) will protonate the basic aminopyridine nitrogen, rendering the compound soluble as its hydrochloride salt. Insoluble impurities can then be removed by filtration. Alternatively, dissolving the crude material in a dilute basic solution (e.g., 1M NaOH) will deprotonate the carboxylic acid, forming the soluble sodium salt, again allowing for the removal of insoluble impurities by filtration.

Q2: How do I determine the isoelectric point (pI) for precipitation?

A2: The precise pI can be determined experimentally. After dissolving the compound in either acidic or basic solution and filtering, slowly add a dilute base or acid, respectively, with constant stirring while monitoring the pH. The pH at which the maximum amount of precipitate is formed is the isoelectric point. For pyridine carboxylic acids, this is a common and effective purification strategy.[3]

Q3: My purified product still shows impurities. What are my options?

A3: If impurities persist after isoelectric precipitation, consider the following techniques:

-

Recrystallization: This is a classic and powerful purification method for solid compounds.[6] The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For aminobenzoic acids, solvents like hot water, ethanol, or mixtures of solvents can be effective.[7]

-

Column Chromatography: For difficult-to-remove impurities, column chromatography can be highly effective.[8] A silica gel column is commonly used for compounds of this polarity. The eluent system will need to be optimized, but a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.[8][9]

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of analytical methods should be used to confirm the purity and identity of your 3-(6-Aminopyridin-3-yl)benzoic acid:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of organic compounds.[10][11] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical setup.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound and identifying any structural isomers or impurities.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which is a crucial piece of data for confirming its identity.[13][14]

-

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor the progress of a reaction and to get a preliminary assessment of purity.[15]

Q5: Are there any specific safety precautions I should take when working with 3-(6-Aminopyridin-3-yl)benzoic acid and the solvents used for its purification?

A5: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 3-(6-Aminopyridin-3-yl)benzoic acid and all solvents used for specific handling and disposal information.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Isoelectric Precipitation

-

Dissolution: Weigh the crude 3-(6-Aminopyridin-3-yl)benzoic acid and dissolve it in a minimal amount of 1M aqueous HCl with stirring. Gentle heating may be applied to aid dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and stir for 15-30 minutes.

-

Filtration of Insolubles: Filter the solution (hot, if heated) through a pad of celite or a fine filter paper to remove any insoluble impurities and activated carbon.

-

Precipitation: Cool the filtrate to room temperature. Slowly add 1M aqueous NaOH dropwise with vigorous stirring. Monitor the pH of the solution. Continue adding NaOH until the pH reaches the isoelectric point and a precipitate forms.

-

Crystallization: Allow the mixture to stand, preferably in an ice bath, for at least 30 minutes to ensure complete precipitation.

-

Collection: Collect the precipitate by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water and then with a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove residual aqueous and organic-soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include water, ethanol, methanol, or mixtures thereof.

-

Dissolution: Place the crude or partially purified 3-(6-Aminopyridin-3-yl)benzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

V. References

-

Organic Syntheses. 3-aminopyridine. Available at: [Link]

-

Google Patents. Purification of benzoic acid. US3235588A. Available at:

-

Google Patents. Process for the purification of benzoic acid. US4092353A. Available at:

-

Google Patents. Process for the production of pyridine carboxylic acids. US3657259A. Available at:

-

National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

-

Google Patents. Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN113429340B. Available at:

-

Google Patents. Process for the purification of benzoic acid. US4092353A. Available at:

-

Google Patents. Process for producing pyridine carboxylic acids. US8575350B2. Available at:

-

Wikipedia. 3-Aminobenzoic acid. Available at: [Link]

-

ResearchGate. Study of pH-dependent drugs solubility in water. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

-

RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. Available at: [Link]

-

National Institutes of Health. Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. Available at: [Link]

-

Wiley Online Library. Polymorphism and Crystallization of p-Aminobenzoic Acid. Available at: [Link]

-

National Institutes of Health. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][16][17]naphthyridin-2(1H)-one. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

-

PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

-

RSC Publishing. Analytical Methods. Available at: [Link]

-

ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Characterization of Potential Impurities in Amoxicillin. Available at: [Link]

-

Okayama University. Separation and Refining of Amino acids. Available at: [Link]

-

ResearchGate. pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. Available at: [Link]

-

OPUS. Analytical Methods. Available at: [Link]

-

Google Patents. M-aminobenzoic acid spherical crystal and preparation method thereof. CN112358409A. Available at:

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]

-

The University of Manchester. Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Available at: [Link]

-

RSC Publishing. Analytical Methods. Available at: [Link]

-

ResearchGate. Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. Available at: [Link]

-

ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

-

World Journal of Pharmaceutical Research. A REVIEW ON CHARACTERIZATION OF IMPURITIES. Available at: [Link]

-

American Chemical Society. Benzoic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof - Google Patents [patents.google.com]

- 6. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 7. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

Technical Support Center: Synthesis of Aminopyridine Benzoic Acids

Welcome to the comprehensive technical support guide for the synthesis of aminopyridine benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic procedures, troubleshoot common issues, and optimize reaction outcomes. The synthesis of these bifunctional molecules is crucial in medicinal chemistry and materials science, yet it is often accompanied by challenging side reactions that can impede success. This guide provides in-depth, field-proven insights to help you achieve your synthetic goals with scientific rigor.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

The synthesis of aminopyridine benzoic acids, typically involving the coupling of a halopyridine carboxylic acid with an amine or a halobenzoic acid with an aminopyridine, is susceptible to several side reactions. This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting & Mitigation Strategies |

| Low or No Product Yield | Inactive Catalyst: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst. For copper-catalyzed Ullmann reactions, the copper source may be oxidized. | - For Buchwald-Hartwig: Use a pre-catalyst that readily forms the active Pd(0) species upon exposure to a base. Ensure reagents and solvents are thoroughly deoxygenated to prevent catalyst oxidation. - For Ullmann: Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider in situ activation of the copper catalyst.[1] |

| Inappropriate Ligand: The ligand is crucial for stabilizing the metal catalyst and facilitating the catalytic cycle. An unsuitable ligand can lead to slow or no reaction. | - For Buchwald-Hartwig: Screen a variety of phosphine ligands. For electron-deficient heteroaryl halides like chloropyridines, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or bidentate Josiphos-type ligands are often effective.[2] - For Ullmann: Screen ligands such as N-methylglycine, phenanthrolines, or N,N-dimethylglycine.[1] | |

| Suboptimal Base: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst. The choice of base can significantly impact the reaction outcome.[3] | - For Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[2] - For Ullmann: K₃PO₄ and Cs₂CO₃ are commonly employed. | |

| Formation of Hydrodehalogenated Byproduct | β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig amination, where a palladium-hydride species is formed, which can then reduce the aryl halide starting material.[4] | - Ligand Selection: Use bulky ligands that disfavor the formation of the necessary coordination geometry for β-hydride elimination. - Amine Selection: This side reaction is more prevalent with primary amines that have β-hydrogens. If possible, consider using an amine without β-hydrogens or a secondary amine. |

| Protic Impurities: In Ullmann couplings, the presence of water or other protic impurities can lead to the reduction of the aryl halide.[1] | - Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. | |

| Formation of Homocoupled Byproducts | Oxidative Homocoupling: In the presence of oxygen, palladium-catalyzed homocoupling of arylboronic acids (if used as starting materials) or aryl halides can occur.[5][6] | - Thoroughly degas all solvents and reagents. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |

| Reductive Homocoupling (Ullmann): At high temperatures, aryl halides can undergo homocoupling in the presence of copper.[7] | - Optimize the reaction temperature; avoid excessively high temperatures. - Use a suitable ligand to promote the desired cross-coupling over homocoupling. | |

| Decarboxylation of Starting Material or Product | Thermal Instability: Pyridine carboxylic acids can undergo decarboxylation at elevated temperatures, especially when the carboxyl group is ortho to the nitrogen atom (picolinic acids).[7][8][9] | - Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation. - Catalyst Choice: Some metal catalysts can promote decarboxylation.[10][11] Screen different catalysts to find one that favors the desired coupling reaction at a lower temperature. |

| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials: Aminopyridine benzoic acids are amphoteric and can have similar solubility and chromatographic behavior to the starting materials and some byproducts. | - Acid-Base Extraction: Utilize the amphoteric nature of the product. Dissolve the crude mixture in an organic solvent and perform a series of extractions with acidic and basic aqueous solutions to separate acidic, basic, and neutral components. - Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Chromatography: If chromatography is necessary, consider specialized stationary phases or mobile phase additives to improve separation. For example, ion-exchange chromatography can be effective for purifying aminopyridine derivatives.[12] |

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my target aminopyridine benzoic acid?

A1: The choice of synthetic route depends on the specific substitution pattern of your target molecule and the available starting materials.

-

Buchwald-Hartwig Amination: This is often the most versatile and high-yielding method, with a broad substrate scope and milder reaction conditions compared to classical methods.[4] It is particularly useful for coupling a wide range of amines with halo-pyridines or halo-benzoic acids.

-

Ullmann Condensation: This is a classical method that is still used, especially for large-scale syntheses where the cost of palladium is a concern. However, it typically requires higher temperatures and can have a more limited substrate scope.[13]

-

Nucleophilic Aromatic Substitution (SNAr): This method is most effective when the pyridine or benzene ring is "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) ortho or para to the leaving group (e.g., a halogen).[14][15] If your substrate meets these criteria, SNAr can be a simple and efficient metal-free alternative.

Q2: My reaction is not going to completion, even after extended reaction times. What should I do?

A2: Incomplete conversion is a common problem. Here are a few things to consider:

-

Catalyst Deactivation: Your catalyst may be deactivating over time. You can try adding a fresh portion of the catalyst and ligand midway through the reaction.

-

Reagent Purity: Ensure your starting materials, especially the amine and the aryl halide, are pure. Impurities can inhibit the catalyst.

-

Solvent Choice: The solvent can have a significant impact on the reaction rate. A solvent screen with a few different options (e.g., toluene, dioxane, DMF) may be beneficial.

-

Stirring Efficiency: For heterogeneous reactions (e.g., with an insoluble base), ensure efficient stirring to maximize contact between the reagents.

Q3: I am observing the formation of multiple products. How can I improve the selectivity?

A3: Poor selectivity can arise from several factors.

-

Positional Isomers: If your starting material has multiple halogens, the reaction may occur at more than one position. The choice of ligand can sometimes influence the regioselectivity.

-

Over-arylation: When using a primary amine, double arylation can be a problem. Using a bulkier ligand or a slight excess of the amine can sometimes favor mono-arylation. Bidentate ligands like Josiphos have been shown to improve selectivity for monoarylation.[2]

-

Reaction Temperature: Temperature can affect the rates of competing reactions. Try running the reaction at a lower temperature to see if it favors the desired product.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 6-Anilino-nicotinic Acid

This protocol provides a general procedure for the palladium-catalyzed amination of a halopyridine carboxylic acid.

Materials:

-

6-Chloronicotinic acid

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

Procedure:

-

To an oven-dried Schlenk flask, add 6-chloronicotinic acid (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and RuPhos (0.04 mmol).

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Add aniline (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the aqueous layer and acidify it to pH 3-4 with 1M HCl.

-

The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain 6-anilino-nicotinic acid.

Visualizing Reaction Pathways

Desired Reaction vs. Common Side Reactions in Buchwald-Hartwig Amination

Caption: Key pathways in Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Caption: A systematic approach to troubleshooting low yields.

References

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Zhang, H., Cai, Q., & Ma, D. (2005). Amenable and General Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides. Journal of the American Chemical Society, 127(45), 15792-15793. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.

-

Barbe, G., & Charette, A. B. (2012). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 2(19), 7488-7491. [Link]

-

Krogsgaard-Larsen, P., Frølund, B., Liljefors, T., & Ebert, B. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Journal of Medicinal Chemistry, 57(17), 7247-7257. [Link]

- Ahmadi, T. S., & Al-Zoubi, R. M. (2018). Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe₂O₃@MBD/Pd-Co under different conditions in water.

-

Norrby, P. O., Bengtsson, O., & Törnroos, K. W. (2004). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 69(24), 8358-8367. [Link]

-

O'Duill, M., & O'Brien, P. (2013). Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids: Development and Mechanistic Investigation. Angewandte Chemie International Edition, 52(35), 9199-9203. [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. [Link]

- ResearchGate. (2025). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids.

- ResearchGate. (2025). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.

- Semantic Scholar. (2013). Decarboxylative Palladium(II)Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids. Semantic Scholar.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

- Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline.

-

Chen, Y., & Ma, D. (2009). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 74(1), 305-308. [Link]

- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

- ResearchGate. (2025). Process for Purification of 3-Alkenylcephem Carboxylic Acid.

- Reddit. (n.d.). Troubleshooting Ullmann Coupling. Reddit.

-

PubChem. (n.d.). 6-Aminonicotinic acid. PubChem. [Link]

- ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

- Macmillan Group - Princeton University. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Macmillan Group - Princeton University.

- Google Patents. (n.d.). Process for the production of pyridine carboxylic acids.

-

Sanna, M., et al. (2021). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 26(15), 4638. [Link]

- National Institutes of Health. (n.d.). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides.

-

Al-Masri, M., et al. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers, 14(5), 879. [Link]

- National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

- National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.

- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.

- National Institutes of Health. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.

-

PubMed. (n.d.). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. PubMed. [Link]

- The Hartwig Group. (n.d.). Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand. The Hartwig Group.

-

Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. [Link]

- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

-

Kim, J., & Chang, S. (2012). Rhodium-Catalyzed Annulative Coupling of Coumarin-3-Carboxylic Acids with Alkynes. Bulletin of the Korean Chemical Society, 33(5), 1483-1484. [Link]

- ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.

- Synchem. (n.d.). 6-Bromopyridine-3-carboxylic acid. Synchem.

-

PubMed. (n.d.). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research.rug.nl [research.rug.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture [mdpi.com]

- 10. Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids: Development and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 3-(6-Aminopyridin-3-yl)benzoic acid

Introduction

Welcome to the technical support guide for 3-(6-Aminopyridin-3-yl)benzoic acid (CAS 779315-67-2). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this critical research compound. The integrity of your starting material is paramount to the validity and reproducibility of your experimental results. This guide provides answers to frequently asked questions, troubleshooting for common issues, and detailed protocols based on the compound's chemical nature—an aromatic amine and a carboxylic acid.

Section 1: Frequently Asked Questions (FAQs)